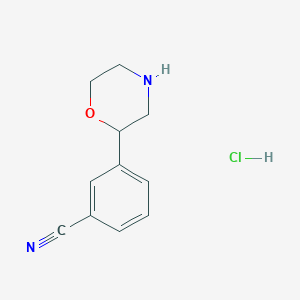

![molecular formula C8H7N3O2 B1377209 3-甲基-[1,2,4]三唑并[4,3-a]吡啶-7-甲酸 CAS No. 1215780-28-1](/img/structure/B1377209.png)

3-甲基-[1,2,4]三唑并[4,3-a]吡啶-7-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

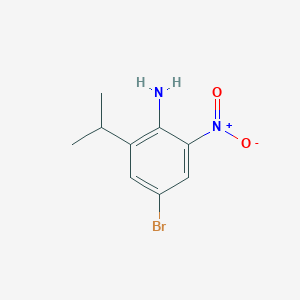

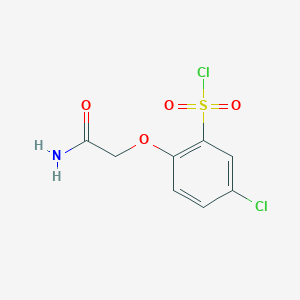

The compound “3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” belongs to the class of 1,2,4-triazolo[4,3-a]pyridines . This class of compounds has been found to be remarkably versatile in drug design due to their structural similarity with purines . They have been proposed as possible surrogates of the purine ring . The choice of substituents can also make the triazolo[4,3-a]pyridine ring a potentially viable bio-isostere of the carboxylic acid functional group .

Synthesis Analysis

The synthesis of amide derivatives of [1,2,4]triazolo[4,3-a]pyridine can be achieved by the nucleophilic displacement of chloromethyl derivative with methyl amine followed by the reaction with acid analogues . This method provides a facile synthesis for the preparation of these compounds .Molecular Structure Analysis

The ring system of 1,2,4-triazolo[4,3-a]pyridines is isoelectronic with that of purines . They are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

The 1,2,4-triazolo[4,3-a]pyridine ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the ring have also been exploited to generate candidate treatments for cancer and parasitic diseases .Physical And Chemical Properties Analysis

The molecular weight of “3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is 133.15 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 0 .科学研究应用

Antiviral Activity

Compounds within the triazolo[4,3-a]pyridine family have been tested for potential antiviral activity against viruses such as Herpes simplex .

Antibacterial Activity

Derivatives of triazolo[4,3-a]pyridine have shown antibacterial activities against bacterial strains like Staphylococcus aureus and Escherichia coli .

Antiproliferative Activity

These compounds have also been evaluated for their antiproliferative activities against various human cancer cell lines .

作用机制

Target of Action

Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Triazole compounds are known to bind in the biological system, indicating a potential for interaction with its targets .

Result of Action

Triazole compounds are known to exhibit a range of biological activities, suggesting that this compound may have similar effects .

未来方向

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been underexploited among the heme binding moieties . With the help of rational and in silico-guided design of analogues, there is potential for the development of more potent inhibitors with excellent in vitro metabolic stability and selectivity . This could be a promising strategy to enhance the efficacy of existing immunotherapeutic drugs .

属性

IUPAC Name |

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-9-10-7-4-6(8(12)13)2-3-11(5)7/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTDMISXTWJATE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

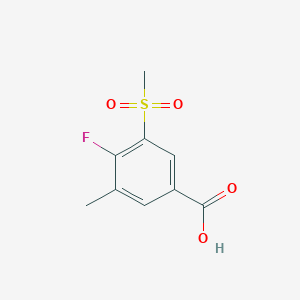

![3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride](/img/structure/B1377126.png)

amino}propanoic acid hydrochloride](/img/structure/B1377129.png)